molecular formula C27H24O7 B12071212 D-Digitoxose Tribenzoate

D-Digitoxose Tribenzoate

Cat. No.: B12071212
M. Wt: 460.5 g/mol
InChI Key: CDXDAWWGDXHJNN-UHFFFAOYSA-N
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Description

It is a compound with the molecular formula C27H24O7 and a molecular weight of 460.48 g/mol . This compound is primarily used in research and development settings and is known for its role in the study of cardiac glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Digitoxose Tribenzoate is typically synthesized by reacting D-Digitoxose with benzoic acid in the presence of an acid catalyst . The reaction involves the esterification of the hydroxyl groups of D-Digitoxose with benzoic acid, resulting in the formation of the tribenzoate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may involve the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

D-Digitoxose Tribenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-Digitoxose Tribenzoate has several applications in scientific research:

Mechanism of Action

D-Digitoxose Tribenzoate exerts its effects primarily through its role as a derivative of cardiac glycosides. Cardiac glycosides inhibit the activity of the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium and calcium ions . This results in enhanced cardiac contractility and is used therapeutically in the treatment of heart failure and arrhythmias.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Digitoxose Tribenzoate is unique due to its specific esterification with benzoic acid, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying esterification reactions and the metabolism of cardiac glycosides.

Properties

Molecular Formula

C27H24O7

Molecular Weight

460.5 g/mol

IUPAC Name

(3,6-dibenzoyloxy-2-methyloxan-4-yl) benzoate

InChI

InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3

InChI Key

CDXDAWWGDXHJNN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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